Benzoyl chloride
Overview
Description
It is a colorless, fuming liquid with a pungent odor, primarily used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins .
Synthetic Routes and Reaction Conditions:
From Benzotrichloride: Benzoyl chloride can be produced from benzotrichloride using either water or benzoic acid:
From Benzoic Acid: It can also be prepared by reacting benzoic acid with phosphorus pentachloride or thionyl chloride:
From Benzaldehyde: An early method involved the chlorination of benzaldehyde:
Industrial Production Methods:
Types of Reactions:
Hydrolysis: this compound reacts with water to produce benzoic acid and hydrochloric acid:
Esterification: It reacts with alcohols to form esters:
Amidation: It reacts with amines to form amides:
Friedel-Crafts Acylation: It undergoes acylation with aromatic compounds to form benzophenones:
Common Reagents and Conditions:
- Water, alcohols, amines, and aromatic compounds in the presence of anhydrous aluminum chloride for Friedel-Crafts acylation .
Major Products:
Mechanism of Action
Target of Action
Benzoyl chloride, also known as benzenecarbonyl chloride, is an organochlorine compound with the formula C7H5ClO . It primarily targets alcohols and amines, reacting with them to form corresponding esters and amides . It also undergoes the Friedel-Crafts acylation with aromatic compounds .
Mode of Action
This compound is a typical acyl chloride. It reacts with alcohols to give the corresponding esters . Similarly, it reacts with amines to give the amide . It undergoes the Friedel-Crafts acylation with aromatic compounds to give the corresponding benzophenones and related derivatives .
Biochemical Pathways
It is known that this compound is involved in the production of peroxides and is generally useful in other areas such as in the preparation of dyes, perfumes, pharmaceuticals, and resins .
Pharmacokinetics
This compound is a colorless, fuming liquid with a pungent odor . It is practically insoluble in water .
Result of Action
It is known to be harmful by ingestion and skin absorption, and it may be a possible carcinogen .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it reacts with water to produce hydrochloric acid and benzoic acid . Therefore, the presence of water can significantly affect its stability and reactivity. Furthermore, it is sensitive to heat and light, which can also influence its action and stability .
Biochemical Analysis
Biochemical Properties
Benzoyl chloride is a typical acyl chloride . It reacts with alcohols to give the corresponding esters . Similarly, it reacts with amines to give the amide . These reactions of this compound with alcohols and amines are fundamental in biochemical reactions, especially in the formation of ester and amide bonds, which are prevalent in biomolecules like proteins and nucleic acids .
Cellular Effects
Given its reactivity, it can potentially influence cell function by reacting with cellular biomolecules, altering their structure and function .
Molecular Mechanism
At the molecular level, this compound can exert its effects through its reactivity with various biomolecules. It can form ester or amide bonds with alcohols or amines, respectively . This can lead to changes in the structure and function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that it would react with other substances in the environment over time .
Dosage Effects in Animal Models
Given its reactivity and potential for toxicity, it is likely that higher doses could have adverse effects .
Metabolic Pathways
Given its reactivity, it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its small size and lipophilic nature, it could potentially diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Given its small size and lipophilic nature, it could potentially localize to various compartments or organelles within the cell .
Scientific Research Applications
Benzoyl chloride is widely used in various fields:
Chemistry: It is used in the synthesis of peroxides, dyes, and resins.
Biology: It is employed in the preparation of pharmaceuticals and as a reagent in biochemical research.
Medicine: It is used in the synthesis of certain drugs and active pharmaceutical ingredients.
Industry: It is used in the production of perfumes, artificial tannins, and as a component in tear gases
Comparison with Similar Compounds
Benzyl Chloride (C₆H₅CH₂Cl): Contains a chloromethyl group instead of a carbonyl chloride group.
Benzoic Acid (C₆H₅COOH): Contains a carboxyl group instead of a carbonyl chloride group.
Benzaldehyde (C₆H₅CHO): Contains an aldehyde group instead of a carbonyl chloride group.
Uniqueness:
- Benzoyl chloride’s reactivity as an acylating agent distinguishes it from benzyl chloride, benzoic acid, and benzaldehyde. Its ability to form esters, amides, and undergo Friedel-Crafts acylation makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO, Array, C6H5COCl | |
Record name | BENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2594 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZOYL CHLORIDE | |
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Record name | benzoyl chloride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Benzoyl_chloride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026631 | |
Record name | Benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026631 | |
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Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor. | |
Record name | BENZOYL CHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzoyl chloride | |
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Record name | Benzoyl chloride | |
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Record name | BENZOYL CHLORIDE | |
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Record name | BENZOYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/778 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F | |
Record name | BENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2594 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzoyl chloride | |
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Record name | BENZOYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | BENZOYL CHLORIDE | |
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Flash Point |
162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F | |
Record name | BENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2594 | |
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Record name | Benzoyl chloride | |
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Record name | BENZOYL CHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/778 | |
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Solubility |
Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction | |
Record name | BENZOYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2594 | |
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Density |
1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211 | |
Record name | BENZOYL CHLORIDE | |
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Record name | Benzoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
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Record name | BENZOYL CHLORIDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BENZOYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/778 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Density |
4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88 | |
Record name | BENZOYL CHLORIDE | |
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Record name | Benzoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOYL CHLORIDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |
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Record name | BENZOYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/778 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |
Record name | BENZOYL CHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzoyl chloride | |
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Record name | Benzoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/778 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%. | |
Record name | Benzoyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid | |
CAS No. |
98-88-4 | |
Record name | BENZOYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2594 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-88-4 | |
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Record name | Benzoyl chloride | |
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Record name | Benzoyl chloride | |
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Record name | Benzoyl chloride | |
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Record name | Benzoyl chloride | |
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Record name | BENZOYL CHLORIDE | |
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Record name | Benzoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
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Record name | BENZOYL CHLORIDE | |
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Record name | BENZOYL CHLORIDE | |
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Melting Point |
30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F | |
Record name | BENZOYL CHLORIDE | |
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Record name | Benzoyl chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1015 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/778 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of benzoyl chloride is C7H5ClO, and its molecular weight is 140.57 g/mol.
ANone: this compound exhibits characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. A strong absorption band around 1740-1770 cm-1 in the IR spectrum corresponds to the carbonyl (C=O) stretching vibration. [, ] In proton NMR, the aromatic protons typically appear between 7.0 and 8.5 ppm, while the absence of a signal for an acidic proton confirms the replacement of the -OH group in benzoic acid with -Cl. [, ]
ANone: No, this compound readily hydrolyzes in the presence of water to form benzoic acid and hydrochloric acid. [, , ]
ANone: Reactions involving this compound, such as tritylation, can be hindered or prevented in a nitrogen atmosphere, highlighting its sensitivity to oxygen and potential for oxidation. []
ANone: this compound serves as an acylating agent in Friedel-Crafts acylations, reacting with aromatic compounds like dibenzofuran in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce an acyl group onto the aromatic ring. []
ANone: Yes, this compound is a versatile reagent for synthesizing various heterocyclic compounds. For example, it reacts with ethylenediamine in the presence of heteropolyacid catalysts to produce 2-imidazoles through an oxidative conversion process. []
ANone: Molecular docking simulations are employed to predict the binding affinity and interactions of this compound derivatives with target proteins, such as cyclooxygenase-2 (COX-2), to assess their potential analgesic activity. []
ANone: Yes, QSAR models have been developed to correlate the analgesic activity of this compound derivatives with their physicochemical properties, such as lipophilicity (ClogP), highlighting the influence of structural modifications on biological activity. []
ANone: Electron-withdrawing groups (e.g., -NO2, -Cl) on the this compound ring generally enhance its reactivity in nucleophilic substitution reactions, while electron-donating groups (e.g., -CH3, -OCH3) decrease it. This is because electron-withdrawing groups make the carbonyl carbon more electrophilic. [, , , , ]
ANone: Studies on the methanolysis of p-benzyloxybenzoyl chlorides suggest that the benzyloxy group exhibits a smaller electron-donating effect compared to a methoxy group, leading to subtle differences in reaction rates compared to this compound. []
ANone: this compound reacts readily with primary and secondary amines to form amides. This reaction is often facilitated by the presence of a non-nucleophilic base to neutralize the HCl byproduct. [, ]
ANone: Similar to its reaction with amines, this compound reacts with alcohols to form esters in a process called esterification. [, ]
ANone: Due to its reactivity and potential to release HCl upon hydrolysis, this compound should be handled with care. It is crucial to wear appropriate personal protective equipment, work in a well-ventilated area, and avoid contact with skin, eyes, and mucous membranes.
ANone: Capillary gas chromatography (GC) coupled with a flame ionization detector (FID) is a widely used technique for quantifying this compound. [] For complex matrices like biological samples, pre-extraction derivatization with this compound followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a sensitive and selective approach for quantifying amine- and alcohol-containing metabolites. [, ]
ANone: Benzoic anhydride can be used as a milder alternative to this compound in some reactions. Additionally, activated esters of benzoic acid, such as the N-hydroxysuccinimide ester, can be employed for benzoylation reactions under specific conditions. [, ]
ANone: Yes, alternative synthetic routes have been explored to enhance the industrial production of this compound. One approach involves using toluene as the starting material, converting it to benzotrichloride via photochloration, followed by acylation with benzoic acid in the presence of a catalyst to yield this compound. []
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